molecular formula C19H23N3O3S B1340374 2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide CAS No. 98183-15-4

2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide

Cat. No.: B1340374
CAS No.: 98183-15-4
M. Wt: 373.5 g/mol
InChI Key: PYNJDHQMZUHVIC-UHFFFAOYSA-N
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Description

2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide is a complex organic compound with the molecular formula C19H23N3O3S and a molecular weight of 373.47 g/mol . This compound is characterized by its unique structure, which includes a benzimidazole core, a cyclohexyl group, and a thioester linkage. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the cyclohexyl group and the thioester linkage. Common reagents used in these reactions include acetic anhydride, cyclohexylamine, and thiol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The process typically includes the purification of intermediates and the final product using techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazole derivatives. These products can be further utilized in various chemical and pharmacological studies .

Scientific Research Applications

2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thioester linkage allows it to form covalent bonds with target proteins, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide
  • 5’-Dimethoxytrityl-N-isobutyryl-2’-deoxyGuanosine,3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
  • N-cyclohexyl-2-(2,4-dioxopentan-3-ylsulfanyl)benzimidazole-1-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a benzimidazole core, a cyclohexyl group, and a thioester linkage. This structure imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

N-cyclohexyl-2-(2,4-dioxopentan-3-ylsulfanyl)benzimidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-12(23)17(13(2)24)26-19-21-15-10-6-7-11-16(15)22(19)18(25)20-14-8-4-3-5-9-14/h6-7,10-11,14,17H,3-5,8-9H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNJDHQMZUHVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2N1C(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541090
Record name N-Cyclohexyl-2-[(2,4-dioxopentan-3-yl)sulfanyl]-1H-benzimidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98183-15-4
Record name N-Cyclohexyl-2-[(2,4-dioxopentan-3-yl)sulfanyl]-1H-benzimidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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